

Chemical and physical properties of 2,3-Dihydroxy-4-Methoxyacetophenone

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Compound of Interest

Compound Name:

2,3-Dihydroxy-4Methoxyacetophenone

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An In-depth Technical Guide to 2,3-Dihydroxy-4-Methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological activities of **2,3-Dihydroxy-4-Methoxyacetophenone**. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound, particularly in the context of neurodegenerative diseases. All quantitative data is presented in structured tables for ease of reference, and detailed methodologies for key experiments are provided. Furthermore, this guide includes mandatory visualizations of relevant signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding of the compound's mechanism of action and its evaluation process.

Chemical and Physical Properties

2,3-Dihydroxy-4-Methoxyacetophenone, a substituted acetophenone, is a natural product that has garnered attention for its potential therapeutic properties. A summary of its key



chemical and physical data is provided below.

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ O ₄	[1][2]
Molecular Weight	182.17 g/mol	[1][2]
CAS Number	708-53-2	[1][2]
IUPAC Name	1-(2,3-dihydroxy-4- methoxyphenyl)ethanone	[3]
Synonyms	Gallacetophenone-4'-methyl Ether, 3'-Hydroxypaeonol	[2]
Appearance	Powder	[4]

Solubility Data

The solubility of a compound is a critical parameter for its formulation and delivery in biological systems.

Solvent	Solubility	Notes
DMSO	Soluble	[4]
Chloroform	Soluble	[4]
Dichloromethane	Soluble	[4]
Ethyl Acetate	Soluble	[4]
Acetone	Soluble	[4]

For enhanced solubility, warming the solution may be beneficial.[4]

Spectral Data

Detailed experimental spectral data for **2,3-Dihydroxy-4-Methoxyacetophenone** is not widely available in public databases. The following sections provide general expectations for the



spectra based on the compound's structure and available data for isomeric and related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methoxy group protons, and the acetyl group protons. The chemical shifts and coupling constants will be influenced by the positions of the hydroxyl and methoxy groups on the aromatic ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the acetyl group, the aromatic carbons, the methoxy carbon, and the methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the hydroxyl (O-H) stretching, carbonyl (C=O) stretching of the ketone, C-O stretching of the ether and phenols, and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (182.17 g/mol). The fragmentation pattern would likely involve the loss of the acetyl group and other characteristic fragments.

Experimental Protocols Synthesis of 2,3-Dihydroxy-4-Methoxyacetophenone

A plausible synthetic route for **2,3-Dihydroxy-4-Methoxyacetophenone** is the Friedel-Crafts acylation of **3,4-dimethoxyphenol**. This method involves the reaction of **3,4-dimethoxyphenol** with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.[5]

General Procedure:



- To a cooled solution of 3,4-dimethoxyphenol in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene), add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise while maintaining a low temperature.
- Slowly add the acylating agent (e.g., acetyl chloride) to the reaction mixture.
- Allow the reaction to stir at a controlled temperature for a specified duration.
- Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- Purify the crude product using column chromatography on silica gel to obtain 2,3-Dihydroxy-4-Methoxyacetophenone.

Note: This is a generalized protocol and optimization of reaction conditions, including stoichiometry, temperature, and reaction time, is necessary to achieve a good yield.

Evaluation of Neuroprotective Activity

The neuroprotective effects of **2,3-Dihydroxy-4-Methoxyacetophenone** can be assessed using in vitro and in vivo models of neurotoxicity. A common in vitro model is glutamate-induced excitotoxicity in neuronal cell cultures.

Protocol for In Vitro Neuroprotection Assay:

- Cell Culture: Culture primary neurons or a neuronal cell line (e.g., HT22) in appropriate culture media.
- Compound Treatment: Treat the cells with varying concentrations of 2,3-Dihydroxy-4-Methoxyacetophenone for a predetermined pre-incubation period.
- Induction of Neurotoxicity: Expose the cells to a neurotoxic concentration of glutamate.



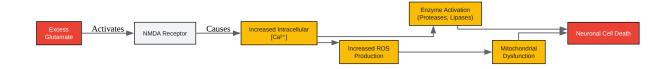
- Assessment of Cell Viability: After the incubation period with glutamate, assess cell viability
 using methods such as the MTT assay or by measuring the release of lactate
 dehydrogenase (LDH).
- Data Analysis: Calculate the percentage of cell viability in the treated groups compared to the vehicle-treated control and the glutamate-only treated group. The EC₅₀ value, the concentration at which the compound exerts 50% of its maximal protective effect, can be determined.

Biological Activity and Signaling Pathways

2,3-Dihydroxy-4-Methoxyacetophenone has been identified as a neuroprotective agent with the potential for application in the treatment of neurodegenerative disorders like Alzheimer's disease.[1] Its mechanism of action is believed to involve its antioxidant properties and its ability to inhibit calcium ion ([Ca²⁺]) accumulation in neuronal cells.

Glutamate-Induced Excitotoxicity Signaling Pathway

Glutamate is the primary excitatory neurotransmitter in the central nervous system. However, excessive glutamate can lead to neuronal cell death through a process known as excitotoxicity. The following diagram illustrates this pathway.



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Caption: Glutamate excitotoxicity pathway leading to neuronal cell death.

Neuroprotective Mechanism of 2,3-Dihydroxy-4-Methoxyacetophenone



As a phenolic compound, **2,3-Dihydroxy-4-Methoxyacetophenone** likely exerts its antioxidant effects through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. This pathway upregulates the expression of various antioxidant enzymes, thereby protecting the cell from oxidative stress.



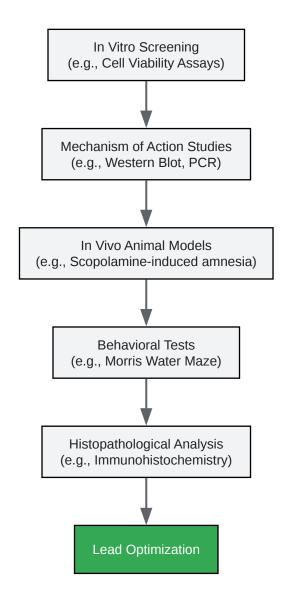
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Caption: Proposed neuroprotective mechanism of the compound.

Experimental Workflow for Neuroprotective Drug Discovery

The evaluation of a potential neuroprotective compound typically follows a structured workflow, progressing from initial in vitro screening to more complex in vivo studies.





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Caption: General workflow for neuroprotective drug discovery.

Conclusion

2,3-Dihydroxy-4-Methoxyacetophenone is a promising natural compound with demonstrated neuroprotective properties. Its ability to mitigate glutamate-induced excitotoxicity through antioxidant and calcium-modulating mechanisms makes it a valuable candidate for further investigation in the context of neurodegenerative diseases. This technical guide provides a foundational resource for researchers to understand its chemical characteristics and to design further experimental studies to fully elucidate its therapeutic potential.



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